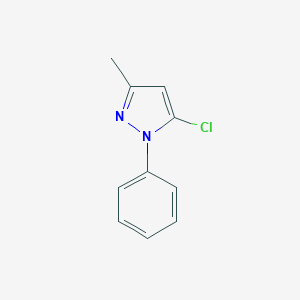

5-Chloro-3-methyl-1-phenylpyrazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOWFLAMMWOSCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370932 | |

| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-17-5 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkyl-aryl-halo-heteroarene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methyl-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-3-methyl-1-phenylpyrazole, a key intermediate in synthetic organic chemistry and drug discovery. The guide details its chemical properties, synthesis protocols, and applications, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

This compound is a substituted pyrazole derivative. Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous pharmaceuticals, owing to their diverse biological activities.[1][2] The specific substitutions on this compound make it a versatile building block for more complex molecules.

CAS Number: 1131-17-5[3][4][5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₉ClN₂ | [3][4] |

| Molecular Weight | 192.64 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | Cc1cc(Cl)n(n1)c2ccccc2 | [5] |

| InChI Key | ZZOWFLAMMWOSCG-UHFFFAOYSA-N | [4][5] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Boiling Point | 100-110 °C at 3 mmHg |[3] |

Synthesis Protocol

The primary synthesis route for this compound involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride.[3] This reaction is a common method for converting pyrazolones into their corresponding chloro-pyrazoles.

Experimental Protocol: Synthesis from 3-methyl-1-phenyl-5-pyrazolone [3]

-

Materials:

-

3-methyl-1-phenyl-5-pyrazolone (172 g)

-

Phosphorus oxychloride (POCl₃) (184 g)

-

Water

-

-

Procedure:

-

Add 184 g of phosphorus oxychloride to a dry, four-necked flask.

-

With stirring, add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.

-

Stir the mixture for 30 minutes at ambient temperature.

-

Increase the temperature to 60°C. The reaction will exothermically warm to 80°C.

-

Maintain the temperature at 80°C for 30 minutes.

-

Heat the reaction mixture to 110°C and hold for 2 hours.

-

After cooling, carefully pour the reaction mixture into 1500 ml of water.

-

Transfer the mixture to a separatory funnel and separate the lower organic layer (oil).

-

Wash the organic layer three times with 100 ml of water each time.

-

Purify the resulting oil by vacuum distillation at 3 mmHg and 100-110°C.

-

-

Yield:

-

The protocol yields 174 g of this compound with a purity of 99.5%, corresponding to a 90.5% yield.[3]

-

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves primarily as a pharmaceutical intermediate.[6] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to bind to various biological targets. Consequently, derivatives of this compound are investigated for a wide array of therapeutic applications.

-

Intermediate for Bioactive Molecules: It is a precursor for synthesizing more complex molecules with potential therapeutic effects, including those with bacteriostatic or neuroprotective properties.[6]

-

Anticonvulsant Activity: The related aldehyde derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been used to synthesize hydrazide compounds that were evaluated for anticonvulsant activity.[7] This highlights the utility of the chloro-methyl-phenyl-pyrazole core in developing central nervous system agents.

-

Broad Pharmacological Potential: Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] This compound provides a key starting point for exploring novel drug candidates in these areas.

Diagram 2: Application Pathway in Drug Discovery

Caption: Role of this compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound | 1131-17-5 [chemicalbook.com]

- 7. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 5-Chloro-3-methyl-1-phenylpyrazole

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-3-methyl-1-phenylpyrazole

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a substituted pyrazole derivative with potential applications as a pharmaceutical intermediate.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClN₂ | [2][3][4][5] |

| Molecular Weight | 192.64 g/mol | [2] |

| CAS Number | 1131-17-5 | [1][2][4][5] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 114-115 °C @ 4 mmHg | [3] |

| Density | 1.2 g/cm³ | [3] |

| Refractive Index | 1.5765-1.5805 @ 20 °C | [4] |

Synthesis Protocol

A documented method for the synthesis of this compound involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphorus oxychloride.[6]

Experimental Protocol:

-

To a dry four-necked flask, add 184 g of phosphorus oxychloride.

-

Gradually add 172 g of 3-methyl-1-phenyl-5-pyrazolone to the flask.

-

Stir the mixture for 30 minutes, then raise the temperature to 60 °C.

-

Allow the reaction to naturally warm to 80 °C and maintain for 30 minutes.

-

Heat the mixture to 110 °C for 2 hours.

-

Pour the reaction mixture into 1500 ml of water in a separatory funnel.

-

Separate the lower oily layer.

-

Wash the oil layer three times with 100 ml of water.

-

Perform vacuum distillation of the oil at 3 mmHg and 100-110 °C to obtain the final product.[6]

This process yields 174 g of this compound with a purity of 99.5% (90.5% yield).[6]

Chemical Structure and Synthesis Workflow

The following diagrams illustrate the chemical structure of this compound and a simplified workflow of its synthesis.

Biological Activity and Derivatives

While this compound itself is primarily utilized as a pharmaceutical intermediate, its derivatives have been the subject of biological studies.[1] A closely related compound, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a key intermediate synthesized from this compound.[7][8] Derivatives of this carbaldehyde have been investigated for several pharmacological activities:

-

Analgesic and Anti-inflammatory Properties: Certain pyrazole derivatives synthesized from the carbaldehyde have shown potential analgesic and anti-inflammatory effects in preclinical models.[9]

-

Anticonvulsant Activity: Hydrazide derivatives of the carbaldehyde have been synthesized and evaluated for their anticonvulsant properties.[9]

-

Antiviral Activity: Some 4-substituted pyrazole derivatives have demonstrated antiviral efficacy against Newcastle disease virus.[8]

It is important to note that no specific signaling pathways directly involving this compound have been elucidated in the reviewed literature. The biological activities are associated with more complex molecules derived from it.

Conclusion

This compound is a valuable building block in medicinal chemistry. Its synthesis is well-established, and its physicochemical properties are documented. While direct biological activity data is limited, its role as a precursor to a variety of pharmacologically active compounds, particularly through its carbaldehyde derivative, highlights its importance in the development of new therapeutic agents. Further research into the direct biological effects of this compound and the synthesis of novel derivatives could yield promising new drug candidates.

References

- 1. This compound | 1131-17-5 [chemicalbook.com]

- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | C10H9ClN2 | CID 2735771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole | CAS#:1131-17-5 | Chemsrc [chemsrc.com]

- 4. A12685.03 [thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-氯-3-甲基-1-苯基吡唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

5-Chloro-3-methyl-1-phenylpyrazole molecular structure and weight

An In-depth Technical Guide on 5-Chloro-3-methyl-1-phenylpyrazole

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of the molecular structure and properties of this compound.

Molecular Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₉ClN₂[1][2][3] |

| Molecular Weight | 192.64 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | Cc1cc(Cl)n(n1)c2ccccc2[3] |

| InChIKey | ZZOWFLAMMWOSCG-UHFFFAOYSA-N[1] |

Experimental Protocols

Molecular Structure Visualization

The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding.

Molecular structure of this compound.

References

Spectroscopic Profile of 5-Chloro-3-methyl-1-phenylpyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-3-methyl-1-phenylpyrazole and its derivatives. Due to the limited availability of published, detailed spectroscopic data for the parent compound, this guide presents data for the closely related and well-characterized derivative, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This information is invaluable for the synthesis, identification, and quality control of this class of compounds, which are significant intermediates in medicinal chemistry and materials science.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 3-methyl-1-phenyl-5-pyrazolone.

Experimental Protocol: Synthesis

In a dry, four-necked flask, 184 g of phosphorus oxychloride is added. Subsequently, 172 g of 3-methyl-1-phenyl-5-pyrazolone is introduced to the flask. The mixture is stirred for 30 minutes, and the temperature is raised to 60°C. The reaction is allowed to proceed, with the temperature naturally increasing to 80°C, where it is maintained for 30 minutes. Following this, the mixture is heated to 110°C for 2 hours. The reaction mixture is then carefully poured into 1500 ml of water. The lower oily layer is separated using a separatory funnel and washed three times with 100 ml of water. The resulting oil is purified by vacuum distillation at 3 mm Hg and 100-110°C to yield 174 g of this compound as a dry product with a purity of 99.5% (90.5% yield).[1]

Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

The following tables summarize the key spectroscopic data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a key derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.983 | s | 1H | -CHO |

| 7.564–7.471 | m | 5H | Ar-H |

| 2.546 | s | 3H | -CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of a Derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

| Chemical Shift (δ) ppm | Assignment |

| 170.4 | C=N (imidazole) |

| 148.8 | C=N (pyrazole) |

| 147.4 - 123.6 | Aromatic C |

| 114.4 | =C-Cl (pyrazole) |

| 90.1 | C-2 |

| 57.5 | C-5 |

| 41.9 | C-6 |

| 13.8 | -CH₃ |

Note: Specific ¹³C NMR data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was not available in the searched literature. The data presented here is for a closely related derivative to provide an indication of expected chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3063 | C-H stretch (aromatic) |

| 1677 | C=O stretch (aldehyde) |

| 1598 | C=C stretch (aromatic ring) |

| 1528 | C=N stretch (pyrazole ring) |

| 1463, 1436 | C-H bend (methyl) |

| 1376 | C-H bend (aromatic) |

| 1004 | C-Cl stretch |

| 763 | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is available through the NIST Mass Spectrometry Data Center. The molecular weight of this compound is 220.65 g/mol .[3] GC-MS analysis would be expected to show a molecular ion peak corresponding to this mass.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols for obtaining the spectroscopic data for pyrazole derivatives.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[2][4] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[4] For ¹H NMR of pyrazole in a nematic phase, a sample can be prepared in N-(p-ethoxybenzylidene)-p-butylaniline (EBBA) with an external standard like DMSO-d6 in a sealed capillary. One-dimensional spectra are acquired with appropriate spectral widths and acquisition times to ensure good resolution and signal-to-noise ratio.

IR Spectroscopy

FT-IR spectra are recorded using a spectrophotometer.[4] For solid samples, the KBr pellet method is commonly employed.[4] The sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry

Mass spectra can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of compounds.[4] For pyrazole derivatives, electron ionization (EI) is a common method.[5] The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. connectjournals.com [connectjournals.com]

- 5. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]

synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole from 3-methyl-1-phenyl-5-pyrazolone.

This guide details the chemical synthesis of this compound, a significant heterocyclic compound, from its precursor 3-methyl-1-phenyl-5-pyrazolone. The primary synthetic route involves a chlorination reaction, often facilitated by reagents like phosphorus oxychloride. This transformation is a key step in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science.

Reaction Overview

The conversion of 3-methyl-1-phenyl-5-pyrazolone to this compound is typically achieved through a reaction with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This process effectively replaces the hydroxyl group of the enol tautomer or the carbonyl oxygen of the keto tautomer of the pyrazolone with a chlorine atom, leading to the formation of the aromatic pyrazole ring. While direct chlorination with phosphorus oxychloride is effective, variations of the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), are also employed for similar transformations on pyrazolone systems.[1][2][3][4]

Quantitative Data Summary

The efficiency of the synthesis can vary based on the specific reaction conditions employed. The following table summarizes key quantitative data from a documented successful synthesis.

| Parameter | Value | Reference |

| Starting Material | 3-methyl-1-phenyl-5-pyrazolone | [5] |

| Reagent | Phosphorus oxychloride (POCl₃) | [5] |

| Molar Ratio (Pyrazolone:POCl₃) | 1 : 1.2 (approx.) | [5] |

| Initial Temperature | Room Temperature, then 60°C | [5] |

| Exothermic Phase | Natural warm-up to 80°C | [5] |

| Final Temperature | 110°C | [5] |

| Reaction Time | 2.5 hours (total heating) | [5] |

| Product | This compound | [5] |

| Yield | 90.5% | [5] |

| Purity | 99.5% | [5] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 3-methyl-1-phenyl-5-pyrazolone.

Materials:

-

3-methyl-1-phenyl-5-pyrazolone (172 g)

-

Phosphorus oxychloride (184 g)

-

Water (for work-up)

-

Suitable organic solvent for extraction (e.g., dichloromethane)

Equipment:

-

Dry four-necked flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry four-necked flask equipped with a mechanical stirrer and condenser, add 184 g of phosphorus oxychloride.[5]

-

Addition of Starting Material: To the phosphorus oxychloride, add 172 g of 3-methyl-1-phenyl-5-pyrazolone. Stir the resulting mixture.[5]

-

Initial Reaction Phase: After stirring for 30 minutes at ambient temperature, raise the temperature to 60°C. The reaction is exothermic and will naturally warm up to 80°C. Maintain this temperature for 30 minutes.[5]

-

Heating Phase: Following the exothermic phase, heat the reaction mixture to 110°C for 2 hours to ensure the completion of the reaction.[5]

-

Work-up: After cooling, carefully pour the reaction mixture into 1500 ml of cold water to quench the excess phosphorus oxychloride. Transfer the mixture to a separatory funnel. The product will separate as a lower oily layer.[5]

-

Purification: Separate the oily product layer. Wash the oil three times with 100 ml portions of water. The crude product can be further purified by vacuum distillation at 100-110°C under a pressure of 3 mm Hg to yield the final product.[5] The final product is 174 g of 3-methyl-1-phenyl-5-chloropyrazole with a purity of 99.5%, corresponding to a yield of 90.5%.[5]

Visualizations

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Transformation Pathway

This diagram illustrates the chemical structures involved in the transformation.

Caption: Reaction of 3-methyl-1-phenyl-5-pyrazolone to the chloro-derivative.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Biological Potential of Pyrazole Derivatives

This technical guide provides an in-depth overview of the diverse biological activities of pyrazole derivatives, with a focus on their potential applications in drug discovery and development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the mechanisms of action.

Introduction to Pyrazole Derivatives

The Pyrazole Scaffold

Pyrazole is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms.[1] Its unique structure imparts a range of physicochemical properties that make it a valuable scaffold in medicinal chemistry.[1][2] The pyrazole ring is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[2]

Significance in Medicinal Chemistry

The pyrazole nucleus is a constituent of several commercially available drugs, demonstrating its therapeutic relevance.[3] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[4] The broad spectrum of biological activities exhibited by pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, has spurred extensive research into this class of compounds.[4][5][6]

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][8]

Mechanism of Action

2.1.1. Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)

Many pyrazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[8][9] These receptors play crucial roles in tumor growth, progression, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[9][10] By blocking the ATP binding site of these kinases, pyrazole derivatives can inhibit their downstream signaling cascades, leading to reduced cell proliferation and angiogenesis.[9]

2.1.2. Cell Cycle Arrest and Apoptosis Induction

Certain pyrazole derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, and trigger apoptosis (programmed cell death) in cancer cells.[6][11] This is often achieved through the modulation of cell cycle regulatory proteins and the activation of caspase cascades.[6][11]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 (3,4-diaryl pyrazole) | Various Cancer Cell Lines | 0.00006 - 0.00025 | [1] |

| Compound 25 (pyrazole benzothiazole hybrid) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |

| Compound 5b | K562 (Leukemia) | 0.021 | [6][12] |

| Compound 5b | A549 (Lung) | 0.69 | [6][12] |

| Compound 7a (pyrazole-indole hybrid) | HepG2 (Liver) | 6.1 | [13][14] |

| Compound 7b (pyrazole-indole hybrid) | HepG2 (Liver) | 7.9 | [13][14] |

| Compound 3 (fused pyrazole) | EGFR | 0.06 | [4] |

| Compound 9 (fused pyrazole) | VEGFR-2 | 0.22 | [4] |

| Pyrazolone derivative 12c | MCF-7 (Breast) | 16.50 | [10] |

| Pyrazoline derivative 14f | MCF-7 (Breast) | 18.35 | [10] |

| Biotin-pyrazole 3a | U251 (Brain) | 3.5 | [15] |

| Pyrazole-thiadiazole 6g | A549 (Lung) | 1.537 | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[5][17][18][19]

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549, MCF-7, HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum.[20]

-

Seed the cells in a 96-well microplate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[17]

-

-

Compound Treatment:

-

Prepare stock solutions of the pyrazole derivatives in dimethyl sulfoxide (DMSO).

-

Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours under the same conditions as above.[21]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Anti-inflammatory Activity of Pyrazole Derivatives

Several pyrazole derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[3][22][23]

Mechanism of Action

3.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[22] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[22]

3.1.2. Suppression of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response.[24][25] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[24] Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway, thereby downregulating the production of these inflammatory mediators.[24][25]

Quantitative Anti-inflammatory Activity Data

The following table presents quantitative data on the anti-inflammatory activity of selected pyrazole derivatives.

| Compound ID/Structure | Assay | Activity | Reference |

| Celecoxib | COX-2 Inhibition | IC₅₀ = 0.04 µM | [26] |

| SC-558 | COX-2 Inhibition | IC₅₀ = 0.001 µM | [26] |

| Compound 5u | COX-2 Inhibition | IC₅₀ = 1.79 µM | [27] |

| Compound 5s | COX-2 Inhibition | IC₅₀ = 1.92 µM | [27] |

| Compound 8b | COX-2 Inhibition | SI = 316 | |

| Compound 8g | COX-2 Inhibition | SI = 268 | |

| Compound 6b | Carrageenan-induced paw edema | 85.78% inhibition | [21] |

*SI = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[2][19]

-

Animals:

-

Use male Wistar rats weighing 150-200 g.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Acclimatize the animals for at least one week before the experiment.

-

-

Compound Administration:

-

Administer the test pyrazole derivatives orally or intraperitoneally at various doses.

-

Administer a control vehicle (e.g., saline with 0.5% Tween 80) to the control group.

-

Administer a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) to a positive control group.

-

-

Induction of Edema:

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] x 100

-

Where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

-

-

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[18]

Spectrum of Activity

The antimicrobial activity of pyrazole derivatives has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species such as Candida albicans and Aspergillus niger.[18]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrazole derivatives against various microorganisms.

| Compound ID/Structure | Microorganism | MIC (µg/mL) | Reference |

| Compound 21a | S. aureus | 62.5 | |

| Compound 21a | B. subtilis | 125 | |

| Compound 21a | C. albicans | 7.8 | |

| Compound 21a | A. niger | 2.9 | |

| Compound 3c | S. aureus | - | |

| Compound 3c | E. coli | - | |

| Compound 5c | K. pneumoniae | 6.25 | |

| Compound 5c | L. monocytogenes | 50 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][8][12][26]

-

Preparation of Inoculum:

-

From a pure overnight culture of the test microorganism on an appropriate agar plate, select 3-4 colonies.

-

Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[26]

-

Dilute the adjusted inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[26]

-

-

Preparation of Compound Dilutions:

-

Dissolve the pyrazole derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.[3][8]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[3]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Synthesis of Biologically Active Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established methods, with the Knorr pyrazole synthesis being one of the most common.[4][17][21]

General Synthetic Strategies

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. Other methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines, followed by oxidation, and 1,3-dipolar cycloaddition reactions.[3][17]

Detailed Synthesis Protocol for a Potent Anticancer Pyrazole Derivative

The following is a representative protocol for the synthesis of a polysubstituted pyrazole derivative, adapted from the literature.[20][21]

-

Synthesis of Chalcone Intermediate:

-

Dissolve the appropriate substituted acetophenone (10 mmol) and pyrazole-4-carboxaldehyde (10 mmol) in ethanol (30 mL).

-

Add a few drops of 30% ethanolic NaOH and stir the mixture at room temperature for 12 hours.[21]

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone intermediate.

-

-

Cyclization to Pyrazole:

-

Reflux a mixture of the chalcone intermediate (5 mmol) and hydrazine hydrate (10 mmol) in glacial acetic acid (20 mL) for 4-6 hours.[21]

-

After cooling, pour the reaction mixture into crushed ice.

-

Filter the resulting solid, wash with water, and purify by column chromatography or recrystallization to yield the final pyrazole derivative.

-

Conclusion and Future Perspectives

Pyrazole derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their immense potential in drug discovery. The ability to readily modify the pyrazole scaffold allows for the generation of large compound libraries for high-throughput screening and the optimization of lead compounds. Future research in this area will likely focus on the development of pyrazole derivatives with enhanced potency and selectivity, as well as novel mechanisms of action. The exploration of pyrazole-based compounds for other therapeutic areas, such as neurodegenerative and metabolic diseases, also holds considerable promise.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. jetir.org [jetir.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. researchhub.com [researchhub.com]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. protocols.io [protocols.io]

- 25. benchchem.com [benchchem.com]

- 26. chemrevlett.com [chemrevlett.com]

- 27. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and profound impact on drug discovery are evidenced by its presence in a wide array of clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of novel pyrazole compounds, tailored for professionals in the field of drug development.

A Historical Perspective: From Knorr's Discovery to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 with its first synthesis by Ludwig Knorr.[1] Since this initial discovery, the pyrazole scaffold has captivated the interest of chemists and pharmacologists alike, leading to the development of a multitude of synthetic methodologies and the unearthing of its diverse biological activities. The inherent structural features of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have cemented its status as a "privileged scaffold" in drug design.[2]

The timeline of pyrazole-based drugs reaching the market highlights a significant acceleration in recent decades, with a multitude of approvals for treating a wide range of diseases, from inflammatory conditions and cancer to viral infections and obesity.[3]

Synthetic Strategies for Accessing the Pyrazole Core

The construction of the pyrazole ring can be achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Knorr Pyrazole Synthesis

The classical and most widely employed method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Phenyl-Substituted Pyrazolone

-

Materials: Ethyl benzoylacetate, Hydrazine hydrate, 1-Propanol, Glacial acetic acid, Water.

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][6]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][6]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5][6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

-

Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with continuous stirring.[5][6]

-

Allow the mixture to cool slowly to room temperature while stirring to facilitate the precipitation of the product.[5]

-

Collect the solid product by vacuum filtration through a Büchner funnel, wash with a small amount of cold water, and air dry.[5][6]

-

The crude product can be further purified by recrystallization from ethanol.

-

1,3-Dipolar Cycloaddition Reactions

Another powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or a suitable alkene derivative (the dipolarophile).[7] This approach offers a high degree of regioselectivity, which is crucial for the synthesis of specifically substituted pyrazoles.

Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition

-

Materials: Aldehyde, p-Toluenesulfonyl hydrazide, 5N Sodium hydroxide, Terminal alkyne, Ethyl acetate, Water.

-

Procedure:

-

To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the aldehyde (1.5 mmol) and stir the mixture for 3 hours at room temperature to form the tosylhydrazone in situ.[7]

-

Add a 5N solution of sodium hydroxide (1.5 mmol) and continue stirring for an additional 20 minutes.[7]

-

To this mixture, add the terminal alkyne (7.5 mmol) and heat at 50°C for 48 hours.[7]

-

After cooling to room temperature, evaporate the volatile components under reduced pressure.

-

Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL), separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude pyrazole.

-

Purify the product by column chromatography on silica gel.

-

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient and atom-economical approach to generate molecular diversity.[1][3] Several MCRs have been developed for the synthesis of highly substituted and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

-

Materials: Hydrazine hydrate, Ethyl acetoacetate, Aromatic aldehyde, Malononitrile, Water, Triethylamine, Ethanol.

-

Procedure:

-

In a round-bottom flask, prepare a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol).[8]

-

To this mixture, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 mL) successively at room temperature under an open atmosphere.[8]

-

Stir the reaction mixture vigorously for 20 minutes.[8]

-

The precipitated solid product is collected by filtration, washed with water, and then with a 20:80 mixture of ethyl acetate/hexane.[8]

-

The final product can be purified by recrystallization from ethanol.[8]

-

Diverse Pharmacological Activities of Pyrazole Compounds

The pyrazole scaffold is a versatile pharmacophore that has been incorporated into drugs targeting a wide range of diseases. This is due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Anti-inflammatory and Analgesic Agents

One of the most well-known applications of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor, is a blockbuster drug used for the treatment of arthritis and pain.[9] Its selectivity for COX-2 over COX-1 reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Table 1: Physicochemical Properties of Prominent Pyrazole-Based Drugs

| Property | Celecoxib | Rimonabant | Sildenafil |

| Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₂₂H₂₁Cl₃N₄O | C₂₂H₃₀N₆O₄S |

| Molecular Weight ( g/mol ) | 381.4[10] | 463.8[11] | 474.58 |

| Melting Point (°C) | 157-159[10] | 156-158 | 187-189 |

| LogP | 3.53[10] | 5.5 | 1.2 |

| Aqueous Solubility | Poorly soluble | 2.00e-03 g/L[11] | Slightly soluble |

Anticancer Agents

The pyrazole nucleus is a key structural motif in numerous anticancer agents that target various signaling pathways involved in tumor growth and proliferation.[12] Pyrazole-based compounds have been developed as inhibitors of protein kinases, tubulin polymerization, and other critical cellular targets.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Celecoxib | COX-2 | HCT-116 | Colon Cancer | ~37 | [13] |

| Ruxolitinib | JAK1, JAK2 | Various | Myelofibrosis | ~3 (nM) | [13] |

| Crizotinib | ALK, MET | PANC-1 | Pancreatic Cancer | ~5 | [13] |

| Pyrazole-Indole Hybrid 7a | CDK-2 | HepG2 | Liver Cancer | 6.1 ± 1.9 | [8][14] |

| Pyrazole-Indole Hybrid 7b | CDK-2 | HepG2 | Liver Cancer | 7.9 ± 1.9 | [8][14] |

| 3,5-Diphenyl-1H-pyrazole (L2) | - | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | [12][15] |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | - | MCF-7 | Breast Cancer | 81.48 ± 0.89 | [12][15] |

Antimicrobial Agents

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][16] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyrazole derivative 3 | Escherichia coli | 0.25 | [16] |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | [16] |

| Pyrazole derivative 2 | Aspergillus niger | 1 | [16] |

| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [7] |

| Hydrazone 21a | Aspergillus niger | 2.9-7.8 | [7] |

| Indazole 5 | Staphylococcus aureus | 64-128 | |

| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrazole-based drugs exert their therapeutic effects is crucial for rational drug design and optimization.

Celecoxib and COX-2 Inhibition

Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor for various pro-inflammatory prostaglandins.

Rimonabant and the Endocannabinoid System

Rimonabant acts as an inverse agonist of the cannabinoid receptor 1 (CB1), which is a key component of the endocannabinoid system involved in regulating appetite and energy balance. By blocking the activity of this receptor, rimonabant was developed as an anti-obesity medication.

Sildenafil and PDE5 Inhibition

Sildenafil (Viagra®) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. By inhibiting PDE5, sildenafil enhances the effect of nitric oxide (NO), leading to increased levels of cGMP, smooth muscle relaxation, and increased blood flow, resulting in an erection.

A Modern Drug Discovery Workflow for Pyrazole-Based Compounds

The discovery and development of novel pyrazole-based drugs follow a systematic and multidisciplinary workflow, integrating computational and experimental approaches.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its rich history, coupled with the continuous development of innovative synthetic methodologies, ensures its enduring importance in medicinal chemistry. The diverse biological activities exhibited by pyrazole derivatives, spanning anti-inflammatory, anticancer, and antimicrobial applications, underscore the remarkable potential of this heterocyclic core. For researchers and drug development professionals, a deep understanding of the synthesis, biological evaluation, and mechanisms of action of pyrazole compounds is paramount for the successful design and development of the next generation of pyrazole-based medicines.

References

- 1. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-3-methyl-1-phenylpyrazole safety and handling guidelines

An In-depth Technical Guide on the Safety and Handling of 5-Chloro-3-methyl-1-phenylpyrazole

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the compound's potential hazards and the necessary precautions for its safe use.

Chemical Identification and Physical Properties

This compound is a chemical compound used in industrial and scientific research.[1]

| Property | Data |

| Chemical Name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole |

| Synonyms | This compound |

| CAS Number | 1131-17-5[2] |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Appearance | Crystalline powder |

| Color | White to Light yellow |

Hazard Identification and Classification

This chemical is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification indicates that it can cause skin, eye, and respiratory irritation.[1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

GHS Label Elements:

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are detailed first-aid procedures.

Experimental Protocols for First Aid

The following protocols are standard first-aid responses and do not require prior experimental validation in a laboratory setting.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

First Aid Workflow

Caption: First aid procedures for different exposure routes.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling Protocols

Storage Protocols

Handling and Storage Workflow

Caption: General workflow for safe handling and storage.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |

| Skin Protection | Wear protective gloves and fire/flame resistant, impervious clothing.[1] |

| Respiratory Protection | If exposure limits are exceeded or irritation occurs, use a full-face respirator.[1] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][2]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1][2]

Accidental Release Measures

-

Personal Precautions:

-

Environmental Precautions:

-

Containment and Cleanup:

Accidental Release Workflow

Caption: Workflow for responding to an accidental release.

Toxicity and Ecological Information

-

Environmental Hazards: Discharge into the environment must be avoided.[2] Phenylpyrazoles can be highly toxic to fish and aquatic invertebrates.[4]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1][2]

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Fipronil - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Acute human self-poisoning with the N-phenylpyrazole insecticide fipronil--a GABAA-gated chloride channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Human Self-Poisoning with the N-Phenylpyrazole Insecticide Fipronil –A GABAA-Gated Chloride Channel Blocker - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1][2] Their diverse biological activities and unique electronic properties are intrinsically linked to their electronic structure.[2] This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the electronic characteristics of pyrazoles, offering a valuable resource for researchers engaged in the design of novel pyrazole-based compounds.

Core Concepts in the Electronic Structure of Pyrazoles

The electronic structure of pyrazole is characterized by a π-electron system distributed over the five-membered ring. One nitrogen atom is pyrrole-like (N1) and the other is pyridine-like (N2), which allows for both proton donor and acceptor capabilities.[3] This arrangement governs the molecule's aromaticity, reactivity, and intermolecular interactions. Theoretical and computational chemistry provides powerful tools to probe these features at the atomic level.

Theoretical investigations have been instrumental in understanding the geometry, stability, and spectroscopic properties of pyrazoles and their derivatives.[4][5] These studies often correlate computational data with experimental results from techniques like X-ray crystallography, NMR, and IR spectroscopy to validate the theoretical models.[6][7]

Methodologies in Theoretical Studies

A variety of quantum chemical methods are employed to study the electronic structure of pyrazoles. The choice of method and basis set is crucial for obtaining accurate results.

Detailed Experimental Protocols

Density Functional Theory (DFT) Calculations: A widely used method for studying pyrazoles, offering a good balance between accuracy and computational cost.[8][9][10][11][12]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used.[13][9][10][12] Other functionals like ωB97XD are also employed.[3]

-

Basis Set: Pople-style basis sets such as 6-31G(d), 6-311+G(d,p), and correlation-consistent basis sets like cc-pVTZ are frequently chosen.[3][13][9][12]

-

Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.[9]

-

Procedure: Geometry optimization is first performed to find the most stable conformation of the molecule.[14] This is followed by frequency calculations to confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).[15] Subsequently, electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated.[9][16]

Ab Initio Calculations: These methods are based on first principles without empirical parameterization and can offer high accuracy, though at a greater computational expense.

-

Methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Quadratic Configuration Interaction (QCISD) have been used to study pyrazole geometry.[4][5]

-

Basis Set: Similar to DFT, a range of basis sets like 3-21G, 6-31G, 6-31G, and 6-311G are utilized.[4][5]

-

Application: These methods are often used as a benchmark to assess the performance of DFT functionals.[4][5]

Time-Dependent Density Functional Theory (TD-DFT): This method is used to calculate excited-state properties and predict electronic absorption spectra (UV-Vis).[7][17]

Key Electronic Structure Parameters

Theoretical studies provide a wealth of quantitative data that describe the electronic properties of pyrazoles.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[10] The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity.[10][18] A smaller energy gap generally implies higher reactivity.[11]

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | - | [14] |

| Pyrazole Derivative 4c | B3LYP | -5.5971 | -2.4598 | 3.1373 | [16] |

| Pyrazole | MP2/6-31G(d,p) | -9.817 (a.u.) | - | - | |

| Pyrazole-hydrazone L1 | DFT | - | - | 4.38 | [18] |

| Pyrazole-hydrazone L2 | DFT | - | - | 5.75 | [18] |

Molecular Geometry

Theoretical calculations can accurately predict the geometric parameters of pyrazole and its derivatives. These calculated values are often in good agreement with experimental data from X-ray crystallography.[18]

| Parameter | Molecule | Method/Basis Set | Calculated Value | Experimental Value | Reference |

| Bond Length (N2-C3) | Pyrazole | MP2/6-31G(d,p) | - | - | |

| Bond Length (C3-C4) | Pyrazole | MP2/6-31G(d,p) | - | - | |

| Bond Length (C4-C5) | Pyrazole | MP2/6-31G(d,p) | - | - | |

| Bond Angle (N2-C3-C4) | Pyrazole | MP2/6-31G(d,p) | 111.6° | - | |

| Bond Angle (C3-C4-C5) | Pyrazole | MP2/6-31G(d,p) | 103.9° | - | |

| Dihedral Angles | Pyrazole Derivatives | MP2/6-31G(d,p) | ~0° | - |

Atomic Charges

Mulliken population analysis is a common method to calculate the partial charges on each atom in a molecule, providing insights into the charge distribution and electrostatic potential.[9][16]

| Atom | Molecule | Method/Basis Set | Mulliken Charge | Reference |

| C4 | Pyrazole Derivative (3b) | 6-31G(d,p) | Positive | [16] |

| N13 | Pyrazole Derivative (3b) | 6-31G(d,p) | High Electronegativity | [16] |

| N14 | Pyrazole Derivative (3b) | 6-31G(d,p) | High Electronegativity | [16] |

| H atoms | Pyrazole Derivative (3b) | 6-31G(d,p) | Positive (0.0995 to 0.1487) | [16] |

| C5 | 3,5-diphenylpyrazole | MP2/6-31G(d,p) | 0.38066 |

Visualizing Theoretical Workflows and Concepts

Diagrams are essential for representing the logical flow of theoretical studies and the relationships between different computational parameters.

Caption: Workflow of a typical computational study on the electronic structure of a pyrazole derivative.

Caption: Relationship between computational cost and accuracy for different theoretical methods.

Conclusion

Theoretical studies on the electronic structure of pyrazoles provide indispensable insights for medicinal chemists and materials scientists. By leveraging a range of computational methods, from DFT to high-level ab initio calculations, researchers can predict and understand the geometric, electronic, and spectroscopic properties of these important heterocyclic compounds. This knowledge is crucial for the rational design of new pyrazole derivatives with tailored biological activities and material properties. The continued development of computational methodologies promises to further enhance our predictive capabilities and accelerate the discovery of novel pyrazole-based drugs and materials.

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mdpi.com [mdpi.com]

- 4. The geometry of pyrazole: A test for ab initio calculations | Semantic Scholar [semanticscholar.org]

- 5. The geometry of pyrazole: A test for ab initio calculations (1995) | Antonio L. Llamas-Saiz | 90 Citations [scispace.com]

- 6. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. connectsci.au [connectsci.au]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

- 18. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde: A Versatile Intermediate for Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

5-Chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde is a key heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its pyrazole core is a prevalent motif in numerous pharmaceuticals, and the presence of chloro, methyl, and formyl functional groups at specific positions provides multiple reaction sites for derivatization. This compound serves as a crucial intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases.[1][2]

The aldehyde functional group is readily transformed into various other functionalities, such as carboxylic acids, imines, and alcohols, allowing for the construction of diverse molecular scaffolds. The chloro substituent can be displaced through nucleophilic substitution, enabling the introduction of a wide range of moieties. This versatility makes this compound-4-carbaldehyde a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1] Studies have demonstrated its use in synthesizing derivatives with potential analgesic, anti-inflammatory, anticonvulsant, and antitumor activities.[1]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis of this compound-4-carbaldehyde and its precursor.

| Parameter | Step | Value | Reference |

| Yield | Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 80% | [3] |

| Yield | Synthesis of this compound-4-carbaldehyde | Up to 85% | [1] |

| Melting Point | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 129–131 °C | [3] |

| Melting Point | This compound-4-carbaldehyde | 145-148 °C | |

| Molecular Weight | This compound-4-carbaldehyde | 220.66 g/mol | [1] |

Experimental Protocols

Synthesis of Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol outlines the synthesis of the precursor required for the Vilsmeier-Haack reaction.

Materials:

-

Ethyl acetoacetate (1.91 mL, 15 mmol)

-

Phenyl hydrazine (1.48 mL, 15 mmol)

-

Dry ethanol (4 mL)

Procedure:

-

To a magnetically stirred solution of ethyl acetoacetate in dry ethanol, add phenyl hydrazine dropwise at room temperature.

-

Heat the reaction mixture in an oil bath under reflux conditions for 5.5 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture in an ice bath to facilitate precipitation.

-

Filter the precipitate, dry it, and recrystallize from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[3]

Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol details the synthesis of the target compound from the prepared starting material.

Materials:

-

3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.88 g, 5 mmol)

-

Dimethylformamide (DMF) (1.15 mL, 15 mmol)

-

Phosphorus oxychloride (POCl₃) (3.2 mL, 35 mmol)

-

Ice bath

-

Crushed ice

Procedure:

-

In a flask maintained in an ice-cold bath, add dimethylformamide.

-

To the cold DMF, add phosphorus oxychloride dropwise with continuous stirring over a period of 15 minutes.

-

Continue stirring the mixture for an additional 20 minutes at 0 °C to form the Vilsmeier reagent.

-

To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Heat the reaction mixture under reflux for 1.5 hours.[3]

-

Upon completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice.

-

The solid product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry to yield this compound-4-carbaldehyde.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound-4-carbaldehyde.

Caption: Chemical reaction pathway for the synthesis.

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: 5-Chloro-3-methyl-1-phenylpyrazole as a Versatile Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methyl-1-phenylpyrazole is a key heterocyclic building block utilized in the synthesis of a diverse array of functional molecules. Its pyrazole core, substituted with a reactive chlorine atom, makes it an excellent substrate for further chemical transformations, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic positioning of the chloro, methyl, and phenyl groups allows for the targeted synthesis of compounds with a wide range of biological activities. These notes provide an overview of its primary applications and detailed protocols for its use in synthetic chemistry.

Key Applications

This compound serves as a crucial intermediate in the development of:

-

Pharmaceutical Agents: It is a scaffold for synthesizing compounds with anticonvulsant, anti-inflammatory (including Celecoxib analogues), and cytotoxic (anti-cancer) properties.

-

Agrochemicals: The pyrazole moiety is present in numerous commercial herbicides, and this intermediate is used to create new herbicidal agents.

-

Materials Science: It is a precursor for photochromic materials, which have applications in optical devices and smart materials.

-

Complex Heterocyclic Systems: Its reactivity allows for its incorporation into more complex molecular architectures such as 1,2,4-triazines and 1,3-diazabicyclo[3.1.0]hex-3-enes.

Data Presentation

Table 1: Synthesis of Bioactive Compounds from this compound Derivatives

| Compound Class | Derivative | Yield (%) | Melting Point (°C) | Biological Activity |

| Anticonvulsants | N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-substituted hydrazides | 60-85 | 150-250 | Protection against MES and scPTZ induced seizures |

| Herbicides | 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | 70-85 | 130-140 | Post-emergence herbicidal effect |

| Cytotoxic Agents | Indolo–pyrazoles grafted with thiazolidinone | 65-80 | >250 | Potent cytotoxicity against various cancer cell lines |

| Photochromic Materials | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...-1,3-diazabicyclo[3.1.0]hex-3-ene | Good | - | Photochromic behavior in crystalline and solution phase |

| 1,2,4-Triazines | 5-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-...-1,2,4-triazin-6(5H)-one | 77 | 242-244 | Potential pharmacological activities[1] |

Table 2: Quantitative Biological Activity Data

| Compound Derivative | Assay | Target/Cell Line | Result |

| Indolo–pyrazole-thiazolidinone (Compound 6c) | MTT Assay | SK-MEL-28 (Melanoma) | IC50 = 3.46 µM |

| Indolo–pyrazole-thiazolidinone (Compound 6c) | MTT Assay | HCT-116 (Colon Cancer) | IC50 = 9.02 µM |

| Phenylpyrazole with strobilurin moiety (Compound 7f) | Herbicidal Assay | Amaranthus retroflexus | ED50 = 12.57 g a.i./hm² |

| Quinazolinone derivative (Compound 7c) | MES model | - | 85.23% protection |

Experimental Protocols

Protocol 1: Synthesis of this compound-4-carbaldehyde

This protocol describes a key transformation of the parent pyrazole to an aldehyde, a versatile functional group for further derivatization.

Materials:

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To an ice-cold solution of dimethylformamide (15 mmol), add phosphorus oxychloride (35 mmol) dropwise with stirring over 15 minutes.

-

Continue stirring for an additional 20 minutes at 0 °C.

-

To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

-

Heat the reaction mixture under reflux for 1.5 hours.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: General Procedure for the Synthesis of Anticonvulsant Hydrazides

This protocol outlines the synthesis of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides.

Materials:

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Substituted acid hydrazide

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol.

-

Add an equimolar amount of the respective substituted acid hydrazide.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-